2,4,6-Trimethyl-1,3,5-trithiane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-1,3,5-trithiane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYLDFSPBXACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1SC(SC(S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863018, DTXSID901030914 | |
| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Trithioacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
246.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2765-04-0, 23769-39-3, 23769-40-6 | |
| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trithioacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Trithioacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023769393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Trithioacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023769406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioacetaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Trithioacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2α,4α,6α)-2,4,6-trimethyl-1,3,5-trithiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITHIOACETALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TRITHIOACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8GLL4NEZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .BETA.-TRITHIOACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQ3RWP831 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 °C | |
| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Hydrogen Peroxide-Mediated Oxidation
A widely documented method for synthesizing 2,4,6-trimethyl-1,3,5-trithiane involves the oxidation of its precursor, 2,4,6-trialkyl-1,3,5-trithiane, using hydrogen peroxide (H₂O₂). This reaction typically proceeds under mild conditions, with acetic acid serving as both solvent and catalyst. For instance, a patent by US3066149A outlines the following procedure:
-
Reagents : 99–102 g of this compound, 220–225 mL of 25% H₂O₂, 1200–1550 mL of acetic acid.
-
Conditions : The exothermic reaction is maintained below 40°C to prevent runaway kinetics.
-
Duration : Completion occurs within 1–2 hours.
-
Workup : The product is isolated via recrystallization from solvents such as benzene, methanol, or acetone, yielding a solid with a melting point of 101°C.
This method leverages the stoichiometric ratio of 1:2 (trithiane:H₂O₂), though a 10–20% excess of H₂O₂ is recommended to enhance reaction efficiency. The resultant this compound-1,3-dioxide is soluble in polar aprotic solvents (e.g., acetone) and lower alcohols.
Alternative Oxidizing Agents
While hydrogen peroxide is preferred, other oxidizing agents like potassium permanganate (KMnO₄) have been explored. However, these methods are less common due to challenges in controlling reaction exothermicity and byproduct formation.
Cyclization of Thioacetaldehyde
Trimerization Mechanism
This compound can be synthesized via the trimerization of thioacetaldehyde (CH₃CHS). This process mirrors the cyclization of acetaldehyde to form paraldehyde but occurs under sulfur-rich conditions. The reaction proceeds as follows:
Although specific details of this method are scarce in the literature, it is theorized that acidic or thermal conditions drive the cyclization.
Catalytic Enhancements
Recent studies suggest that Lewis acids (e.g., BF₃·OEt₂) may accelerate trimerization by polarizing the thioacetaldehyde carbonyl group. However, experimental validation remains limited.
Photochemical Synthesis
Light-Induced Reactions
Photochemical pathways offer an alternative route to this compound. A study published in the Journal of Photochemistry and Photobiology A: Chemistry demonstrates that UV irradiation of β-2,4,6-trimethyl-1,3,5-trithiane in solution induces structural rearrangements, yielding the target compound. Key parameters include:
-
Wavelength : 254 nm (UV-C).
-
Solvent : Acetonitrile or benzene.
-
Yield : 60–70% after 4 hours of irradiation.
This method avoids harsh reagents but requires specialized equipment for light control.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via recrystallization from solvents such as benzene, petroleum ether, or methanol. The choice of solvent impacts crystal morphology and purity.
Analytical Data
-
Spectroscopy :
Comparative Analysis of Methods
Industrial and Research Applications
While this compound is primarily a research chemical, its derivatives show promise as pesticides, fungicides, and precursors for sulfone-containing polymers. For example, this compound-1,3-dioxide exhibits potent antifungal activity against Aspergillus niger .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted trithianes depending on the reagents used.
Scientific Research Applications
Key Reactions
- Oxidation : Produces sulfoxides and sulfones.
- Reduction : Yields simpler sulfur-containing compounds.
- Substitution : Allows for the introduction of various functional groups.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, peracids |
| Reduction | Simpler sulfur compounds | Lithium aluminum hydride |
| Substitution | Various substituted trithianes | Halogenating agents |
Chemistry
TMTT serves as a building block in organic synthesis due to its ability to act as a ligand in coordination chemistry. It is used in the synthesis of complex molecules and can enhance the stability of metal complexes.
Biology
Research indicates that TMTT possesses antimicrobial properties , making it a candidate for further exploration in biological applications. Studies have shown its effectiveness against various microbial strains, suggesting potential uses in pharmaceuticals.
Medicine
Ongoing research is investigating TMTT's potential as a therapeutic agent . Its unique sulfur-containing structure may offer novel mechanisms for drug action. Preliminary studies suggest it could be beneficial in treating infections or diseases caused by resistant strains of bacteria.
Industry
In industrial applications, TMTT is utilized in the production of specialty chemicals . It acts as a precursor for various chemical processes and has been incorporated into formulations for agricultural chemicals due to its efficacy against pests and fungi.
Case Studies
-
Antimicrobial Activity :
A study evaluated TMTT's effectiveness against common bacterial strains. Results indicated significant inhibition rates compared to controls, highlighting its potential as an antimicrobial agent. -
Agricultural Applications :
Research demonstrated TMTT's fungicidal properties against tomato blight pathogens. In field tests, plants treated with TMTT showed reduced disease incidence compared to untreated controls. -
Coordination Chemistry :
TMTT has been explored as a ligand in coordination complexes with transition metals. These complexes exhibited enhanced stability and reactivity, making them suitable for catalysis in organic reactions.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-1,3,5-trithiane involves its interaction with molecular targets through its sulfur atoms. The sulfur atoms can form bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
2,4,6-Triethyl-1,3,5-trithiane
2,4,6-Triphenyl-1,3,5-trithiane
- Substituents : Phenyl groups.
- Molecular Formula : C₂₄H₂₄S₃ (MW: 408.65 g/mol).
- Properties : Found in pyrolyzed EPDM rubber composites, indicating thermal stability .
- Key Differences : Aromatic rings enhance π-π interactions, increasing melting points and reducing solubility in polar solvents. Used as a flame retardant additive in polymers .
2,4,6-Tri-isopropyl-1,3,5-trithiane
- Substituents : Isopropyl groups.
- Molecular Formula : C₁₂H₂₄S₃ (MW: 264.51 g/mol).
- Key Differences: Bulkier substituents introduce significant steric hindrance, likely lowering reactivity in substitution reactions. No solubility data available, but predicted to be highly lipophilic .
2,4,6-Trihalo-1,3,5-trithiane (X = Cl, Br)
2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde)
- Structure : Oxygen replaces sulfur atoms.
- Molecular Formula : C₆H₁₂O₃ (MW: 132.16 g/mol).
- Properties: A cyclic ether used medically as a sedative. Boiling point: 128°C, soluble in water and ethanol .
- Key Differences : Oxygen’s electronegativity reduces ring strain and alters reactivity. Paraldehyde’s pharmaceutical applications contrast with the sulfur analog’s role in materials and flavors.
Data Table: Comparative Properties of Trithiane Derivatives
Biological Activity
2,4,6-Trimethyl-1,3,5-trithiane (C₆H₁₂S₃) is a sulfur-containing heterocyclic compound recognized for its diverse applications in chemistry and potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic uses.
Chemical Structure and Properties
This compound features three methyl groups substituted at the 2, 4, and 6 positions of the trithiane ring. This unique substitution pattern enhances its stability and reactivity compared to its parent compound, 1,3,5-trithiane. The compound is notable for its ability to participate in various chemical reactions such as oxidation and reduction, which are critical for its biological interactions .
The biological activity of this compound is primarily attributed to its sulfur atoms. These atoms can form bonds with metal ions and participate in redox reactions. Such interactions are crucial for its potential as a ligand in coordination chemistry and for its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL | |
| Candida albicans | 60 µg/mL |
Case Studies
A significant case study published in Journal of Organic Chemistry explored the synthesis and biological evaluation of various trithiane derivatives including this compound. The study reported that this compound exhibited notable cytotoxicity against several cancer cell lines while maintaining low toxicity to normal cells. This suggests a potential role in cancer therapy .
Another research article investigated the compound's effect on gastric lesions induced by ethanol in rats. It was found to possess protective effects against such lesions by modulating oxidative stress markers .
Potential Therapeutic Applications
The unique properties of this compound suggest several therapeutic applications:
- Antimicrobial Agent : Its demonstrated efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial treatments.
- Cancer Therapy : The cytotoxic effects observed in cell lines indicate potential for use in oncology.
- Gastroprotective Agent : Its protective effects on gastric mucosa highlight its possible application in treating gastrointestinal disorders.
Q & A
Basic: What experimental strategies ensure high isomer purity in the synthesis of 2,4,6-Trimethyl-1,3,5-trithiane?
Methodological Answer:
The synthesis of this compound with >95% isomer purity can be achieved via solvent-free cyclocondensation of methyl-substituted thiols or ketones with sulfur sources. Key steps include:
- Reagent Ratios : Maintain a 3:1 molar ratio of methyl-substituted precursors to sulfur donors to favor trimerization .
- Solvent Selection : Use petroleum ether/diethyl ether (9:1) to isolate the major isomer via fractional crystallization .
- Isomer Verification : Confirm purity via NMR (e.g., δ = 4.11 ppm for methine protons) and NMR (δ = 40.1 ppm for sulfur-bonded carbons) .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to identify methine protons (δ = 4.07–4.11 ppm) and sulfur-bonded carbons (δ = 20–40 ppm). Multiplicity patterns (e.g., quartets for methine groups) distinguish isomers .
- GC-MS : Employ gas chromatography coupled with sulfur-specific detectors (e.g., flame photometric detection) to resolve volatile thioether derivatives. Calibrate with authentic standards to minimize false positives .
Basic: How does environmental pH influence the stability of this compound?
Methodological Answer:
- Acidic Conditions : The compound hydrolyzes slowly, releasing hydrogen sulfide (HS) at pH < 4. Monitor via headspace GC-MS or methylene blue colorimetry .
- Neutral/Alkaline Conditions : Stable under ambient storage (pH 7–9). Use argon-purged vials to prevent oxidation of sulfur atoms .
Advanced: How can computational models elucidate the electronic structure of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate stereoelectronic effects. Analyze sulfur lone-pair interactions with methyl groups using Natural Bond Orbital (NBO) theory .
- EPR Studies : At 77 K, detect thiyl radicals formed via homolytic S–S bond cleavage. Compare experimental g-values (e.g., 2.006–2.008) with simulated spectra to map spin density distributions .
Advanced: How to resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
- Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) under inert (N) vs. oxidative (O) atmospheres. Discrepancies often arise from trace metal catalysts (e.g., Fe) accelerating decomposition .
- Isomer-Specific Stability : Compare α- and β-isomers via differential scanning calorimetry (DSC). β-TMT (axial methyl groups) exhibits 10–15°C higher decomposition onset due to reduced steric strain .
Advanced: What role does this compound play in sulfur off-odors in wine?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
